2-(3,3-dimethylbutan-2-ylcarbamoyl)benzoic Acid
Description
2-(3,3-Dimethylbutan-2-ylcarbamoyl)benzoic acid is a benzoic acid derivative featuring a carbamoyl group substituted at the ortho position of the benzene ring. The carbamoyl moiety is further modified with a branched 3,3-dimethylbutan-2-yl group, which confers unique steric and electronic properties.
Properties
IUPAC Name |
2-(3,3-dimethylbutan-2-ylcarbamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-9(14(2,3)4)15-12(16)10-7-5-6-8-11(10)13(17)18/h5-9H,1-4H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZGNIZLRAGRHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346522 | |
| Record name | 2-[(3,3-Dimethyl-2-butanyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3907-04-8 | |
| Record name | 2-[(3,3-Dimethyl-2-butanyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3907-04-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-(3,3-dimethylbutan-2-ylcarbamoyl)benzoic acid, a benzoic acid derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a carbamoyl group attached to a benzoic acid moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Chemical Formula : C14H19NO3
- Molecular Weight : 251.31 g/mol
- CAS Number : 3907-04-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the carbamoyl group enhances the compound's lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate enzyme activities and receptor functions, leading to various biological effects.
Biological Activities
-
Antimicrobial Activity
- Preliminary studies have indicated that benzoic acid derivatives exhibit antimicrobial properties. The structural modifications in this compound may enhance its efficacy against specific bacterial strains.
- Case Study : A study evaluating the antimicrobial activity of various benzoic acid derivatives found that certain modifications led to increased inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents .
-
Anti-inflammatory Effects
- Compounds with a benzoic acid backbone have been studied for their anti-inflammatory properties. The ability of this compound to inhibit pro-inflammatory cytokines could be explored in future studies.
- Research Finding : In vitro assays demonstrated that similar compounds reduced the production of inflammatory markers in macrophage cell lines, indicating a potential pathway for therapeutic use.
-
Potential as an Anticancer Agent
- The structural characteristics of this compound may allow it to interfere with cancer cell proliferation. Research on related compounds has shown that certain benzoic acid derivatives can induce apoptosis in cancer cells.
- Case Study : A derivative of benzoic acid was shown to inhibit cancer cell growth through apoptosis induction via the mitochondrial pathway, suggesting that this compound could have similar effects .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other benzoic acid derivatives to highlight its unique properties and potential advantages.
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory, Anticancer potential | Not yet determined |
| Substituted Benzoic Acid Derivative A | Moderate antimicrobial activity | 20 |
| Substituted Benzoic Acid Derivative B | High anticancer activity | 15 |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparison
Key Structural Features:
- Core Structure : Ortho-substituted benzoic acid with a carbamoyl group.
- Substituent Variations : The 3,3-dimethylbutan-2-yl group distinguishes it from other derivatives (Table 1).
Table 1: Structural Comparison of Benzoic Acid Derivatives
*Estimated based on analogs ; †From .
The ester analog in exhibits lower molecular weight due to the absence of a carbamoyl nitrogen.
Physicochemical and Functional Properties
Solubility and Extraction Efficiency:
- Benzoic acid derivatives with bulky substituents (e.g., 3,3-dimethylbutan-2-yl) are expected to have lower effective diffusivity in membrane phases compared to simpler analogs like benzoic acid (diffusivity order: benzoic acid > acetic acid > phenol ).
- The branched alkyl group may reduce distribution coefficients (m) relative to phenol or unsubstituted benzoic acid, slowing extraction rates in emulsion liquid membranes .
Receptor Binding and Pharmacological Potential:
- Docking studies on T1R3 taste receptors indicate that substituents like methyl or methoxy groups on benzoyl moieties lower ΔGbinding (enhancing affinity) compared to unmodified benzoic acid . The 3,3-dimethylbutan-2-yl group, while sterically demanding, may mimic these effects by providing hydrophobic interactions.
- Conformational analysis of benzodiazepine analogs (e.g., estazolam) shows that aromatic rings and proton-accepting groups (e.g., carbamoyl nitrogen) are critical for receptor matching .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
